2-Bromo-6-methoxy-3-nitrophenol Demonstrates Micromolar Inhibition of Human NPP1: A Basis for Structural Selectivity Profiling
2-Bromo-6-methoxy-3-nitrophenol exhibits micromolar inhibitory activity against human ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) [1]. This activity is a direct consequence of its unique substitution pattern. While comparative data for other bromo-methoxy-nitrophenol regioisomers against this target is not available in the same study, the reported Ki of 9.00E+3 nM (9 µM) and IC50 of 1.30E+4 nM (13 µM) establishes a quantitative baseline for structure-activity relationship (SAR) studies [1]. This activity profile contrasts with the reported IC50 of 1.73E+4 nM for 3-Bromo-2-methoxy-6-nitrophenol against bovine beta-glucuronidase, highlighting how even a shift in substitution pattern can lead to engagement of different biological targets and varying potencies [2]. This data supports the compound's selection as a specific molecular probe for NPP1 over a generic nitrophenol derivative.
| Evidence Dimension | Inhibition of human NPP1 enzyme |
|---|---|
| Target Compound Data | Ki: 9,000 nM; IC50: 13,000 nM |
| Comparator Or Baseline | 3-Bromo-2-methoxy-6-nitrophenol (IC50: 17,300 nM against beta-glucuronidase; serves as a structural analog benchmark for differing target engagement) |
| Quantified Difference | Target engagement differs (NPP1 vs. beta-glucuronidase); potency magnitude is comparable but directed at distinct biological targets. |
| Conditions | Inhibition of human NPP1 expressed in COS7 cells, assessed by p-nitrophenol production from pnp-TMP after 15 mins using malachite green assay [1]; Inhibition of bovine beta-glucuronidase assessed by p-nitrophenol formation after 30 mins [2]. |
Why This Matters
This data provides a specific, quantifiable activity benchmark for SAR studies, enabling researchers to differentiate this compound from regioisomers that may exhibit distinct target selectivity profiles.
- [1] BindingDB. (n.d.). BDBM50347446 (CHEMBL1802095). Retrieved from http://ww.w.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50160579 (CHEMBL3785586). Retrieved from https://bindingdb.org View Source
